3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Overview
Description
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Reducing agents like LiAlH4 or BH3 in solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of the corresponding amine derivatives.
Scientific Research Applications
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide can vary depending on its specific application
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways and cellular processes.
Receptor Modulation: Interacting with specific receptors on the cell surface or within the cell, leading to changes in signal transduction pathways.
Radical Formation: Generating reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethyl-5-nitrobenzamide: Another benzenesulfonamide derivative with different substituents, which may exhibit distinct chemical and biological properties.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A similar compound with a fluorine atom instead of a trifluoromethyl group, which can influence its reactivity and biological activity.
Uniqueness
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUQGKJLCOFUOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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